molecular formula C9H7N3O3 B1316719 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 96139-73-0

4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B1316719
CAS No.: 96139-73-0
M. Wt: 205.17 g/mol
InChI Key: TXQMNSSQLHWDLB-UHFFFAOYSA-N
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Description

4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one is an organic compound that features a nitrophenyl group attached to an imidazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-nitrobenzaldehyde with glycine in the presence of a base, followed by cyclization to form the imidazolone ring. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The imidazolone ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Sodium borohydride, hydrogen gas with palladium on carbon catalyst

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide

Major Products Formed

    Reduction: 4-(4-aminophenyl)-1,3-dihydro-2H-imidazol-2-one

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized imidazolone derivatives

Scientific Research Applications

4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. For example, the nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The imidazolone ring may also play a role in binding to biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrophenyl-1,3-dihydro-2H-imidazol-2-thione
  • 4-nitrophenyl-1,3-dihydro-2H-imidazol-2-selenone
  • 4-aminophenyl-1,3-dihydro-2H-imidazol-2-one

Uniqueness

4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of both a nitrophenyl group and an imidazolone ring. This combination imparts distinct chemical properties, such as the ability to undergo specific reactions and interact with biological targets in unique ways. The nitro group provides electron-withdrawing effects, while the imidazolone ring offers a stable framework for further functionalization.

Properties

IUPAC Name

4-(4-nitrophenyl)-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c13-9-10-5-8(11-9)6-1-3-7(4-2-6)12(14)15/h1-5H,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQMNSSQLHWDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569261
Record name 4-(4-Nitrophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96139-73-0
Record name 4-(4-Nitrophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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